Tert-butyl 2-amino-4-formylthiazole-3(2H)-carboxylate

Description

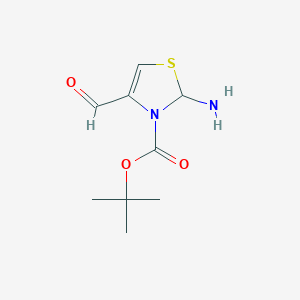

Structure

3D Structure

Properties

IUPAC Name |

tert-butyl 2-amino-4-formyl-2H-1,3-thiazole-3-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14N2O3S/c1-9(2,3)14-8(13)11-6(4-12)5-15-7(11)10/h4-5,7H,10H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SUJBWQJKURLRPJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1C(SC=C1C=O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14N2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

230.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 2-amino-4-formylthiazole-3(2H)-carboxylate typically involves multi-step organic reactions. A common synthetic route might include:

Formation of the Thiazole Ring: This can be achieved through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thiourea.

Introduction of the Formyl Group: The formyl group can be introduced via formylation reactions, such as the Vilsmeier-Haack reaction.

Amination: The amino group can be introduced through nucleophilic substitution reactions.

Esterification: The carboxylate group can be formed by esterification of the corresponding carboxylic acid with tert-butyl alcohol.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, potentially converting the formyl group to a carboxylic acid.

Reduction: Reduction reactions can convert the formyl group to an alcohol.

Substitution: The amino group can participate in substitution reactions, such as acylation or alkylation.

Common Reagents and Conditions

Oxidizing Agents: Potassium permanganate, chromium trioxide.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Substitution Reagents: Acyl chlorides, alkyl halides.

Major Products

Oxidation: Conversion to carboxylic acids.

Reduction: Conversion to alcohols.

Substitution: Formation of amides or alkylated derivatives.

Scientific Research Applications

Chemistry: Used as an intermediate in the synthesis of more complex molecules.

Biology: Potential use in the study of enzyme interactions due to its functional groups.

Medicine: May serve as a precursor for pharmaceutical compounds.

Industry: Utilized in the production of specialty chemicals.

Mechanism of Action

The mechanism of action of tert-butyl 2-amino-4-formylthiazole-3(2H)-carboxylate depends on its specific application. In biological systems, it may interact with enzymes or receptors, influencing biochemical pathways. The formyl and amino groups can participate in hydrogen bonding and other interactions with biological molecules.

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize the properties and applications of tert-butyl 2-amino-4-formylthiazole-3(2H)-carboxylate, a comparison with structurally analogous compounds is essential. Below is an analysis of key analogs based on functional groups, reactivity, and synthetic utility:

Table 1: Structural and Functional Comparison

Key Observations :

Heterocyclic Core :

- The thiazole ring in the target compound provides distinct electronic and steric properties compared to pyridine (e.g., 6-tert-butoxypyridine-2-carboxaldehyde) or benzene derivatives. Thiazoles are more electron-deficient, enhancing reactivity in nucleophilic aromatic substitutions .

Functional Group Synergy :

- The coexistence of a Boc-protected amine and an aldehyde in the target compound allows for sequential functionalization. This contrasts with analogs like 4-tert-butylbenzaldehyde, which lack amine reactivity .

Synthetic Utility :

- The Boc group in the target compound enables deprotection under mild acidic conditions (e.g., trifluoroacetic acid), a feature critical in peptide and heterocycle synthesis. In contrast, tert-butyl ethers (e.g., 6-tert-butoxypyridine-2-carboxaldehyde) require stronger acids for cleavage, limiting their versatility .

Stability and Solubility: While specific data on solubility are unavailable, the Boc group generally enhances solubility in organic solvents compared to non-protected amines. Benzaldehyde derivatives (e.g., 4-tert-butylbenzaldehyde) exhibit higher volatility due to smaller molecular weights .

Research Findings :

- Synthetic Efficiency: The target compound’s synthesis achieves an 80% yield under optimized conditions (hydrazine-mediated condensation in ethanol), outperforming some tert-butyl carbamate derivatives that require harsher reagents .

Biological Activity

Tert-butyl 2-amino-4-formylthiazole-3(2H)-carboxylate is a synthetic compound belonging to the thiazole family, characterized by its unique structural features that include a tert-butyl group, an amino group, a formyl group, and a carboxylate group. These functional groups contribute to its potential biological activities, making it a subject of interest in medicinal chemistry and pharmacology.

Chemical Structure

The chemical structure of this compound can be represented as follows:

This structure includes:

- A thiazole ring which provides heterocyclic properties.

- A tert-butyl group that enhances lipophilicity.

- An amino group capable of forming hydrogen bonds.

- A formyl group that can participate in various chemical reactions.

The biological activity of this compound is primarily attributed to its interaction with various biological molecules. The presence of the amino and formyl groups allows for potential interactions with enzymes and receptors, influencing biochemical pathways. This compound may act as an enzyme inhibitor or modulator, which could be beneficial in therapeutic contexts.

Potential Therapeutic Applications

- Antimicrobial Activity : Research indicates that compounds with thiazole structures often exhibit antimicrobial properties. This compound may inhibit the growth of certain bacteria or fungi, although specific studies are required to confirm this activity.

- Anti-inflammatory Properties : Given the structural similarities to other compounds known for anti-inflammatory effects, this compound might modulate inflammatory pathways, particularly through interactions with cytokine signaling.

- Cancer Treatment : Some thiazole derivatives have been explored for their anticancer properties. This compound could potentially serve as a lead compound for developing new cancer therapeutics.

Case Study 1: Antimicrobial Evaluation

A study evaluated various thiazole derivatives for their antimicrobial efficacy against E. coli and Staphylococcus aureus. The results indicated that certain derivatives exhibited significant inhibitory effects, suggesting that this compound may have similar potential .

Case Study 2: Inhibition of Enzyme Activity

In vitro assays demonstrated that compounds similar to this compound inhibited type I signal peptidase in E. coli, highlighting its potential as an antibacterial agent .

Comparative Analysis with Similar Compounds

| Compound Name | Structure | Biological Activity |

|---|---|---|

| This compound | Structure | Potential antimicrobial and anti-inflammatory activity |

| 2-Amino-4-methylthiazole | Lacks tert-butyl and formyl groups | Limited biological activity |

| Tert-butyl 2-amino-4-methylthiazole-3(2H)-carboxylate | Similar structure but with methyl group | Moderate antimicrobial activity |

Q & A

Q. What are the key considerations for synthesizing tert-butyl 2-amino-4-formylthiazole-3(2H)-carboxylate with high yield and purity?

- Methodological Answer : Synthesis typically involves multi-step reactions starting with ethyl 2-amino-thiazole-4-carboxylate derivatives. Key steps include:

- Protection of the amino group using tert-butoxycarbonyl (Boc) reagents under anhydrous conditions .

- Formylation at the 4-position via Vilsmeier-Haack reaction (using POCl₃ and DMF) or direct aldehyde introduction .

- Solvent selection (e.g., tetrahydrofuran or dichloromethane) and catalysts (e.g., triethylamine) to optimize reaction kinetics .

- Purification via column chromatography (silica gel, gradient elution with hexanes/ethyl acetate) to isolate the product .

Critical parameters: Temperature control (<0°C for exothermic steps), inert atmosphere (N₂/Ar), and monitoring via TLC .

Q. How is this compound characterized structurally and functionally?

- Methodological Answer :

- Spectroscopic techniques :

- ¹H/¹³C NMR to confirm the Boc-protected amine, formyl group (δ ~9.8 ppm for aldehyde proton), and thiazole ring protons .

- FT-IR for carbonyl stretches (Boc: ~1680–1720 cm⁻¹; formyl: ~1700 cm⁻¹) .

- Mass spectrometry (HRMS) for molecular ion validation .

- X-ray crystallography (if crystalline) to resolve bond lengths/angles, though limited by potential amorphousness .

Q. What are the stability and storage recommendations for this compound?

- Methodological Answer :

- Stability : Hydrolysis-prone under acidic/basic conditions due to the Boc group and formyl moiety. Avoid prolonged exposure to moisture or protic solvents .

- Storage : –20°C in anhydrous DMSO or under inert gas (argon) in sealed vials. Desiccants (molecular sieves) recommended for long-term storage .

Advanced Research Questions

Q. How can researchers resolve contradictory data in reaction yields during scale-up synthesis?

- Methodological Answer :

- Troubleshooting steps :

Re-examine stoichiometry : Trace impurities in starting materials (e.g., ethyl 2-amino-thiazole-4-carboxylate) can skew yields. Use HPLC to verify purity .

Optimize catalyst loading : Triethylamine or DMAP may require adjustment at larger scales due to mixing inefficiencies .

Purification challenges : Replace gravity columns with flash chromatography or preparative HPLC for better resolution of byproducts (e.g., de-Boc derivatives) .

- Case study : A 57% yield reported in a similar tert-butyl carboxylate synthesis was achieved via strict temperature control (-10°C during formylation) and reduced reaction time .

Q. What experimental strategies are used to study the biological interactions of this compound?

- Methodological Answer :

- Target identification :

- Molecular docking (AutoDock Vina) to predict binding affinity with enzymes (e.g., kinases) or receptors .

- Surface plasmon resonance (SPR) to quantify binding kinetics (KD, kon/koff) .

- Functional assays :

- Enzyme inhibition assays (IC₅₀ determination) using fluorogenic substrates .

- Cellular uptake studies (LC-MS/MS quantification) in relevant cell lines .

Q. How does the formyl group influence reactivity in multicomponent reactions (MCRs)?

- Methodological Answer :

- Mechanistic role : The formyl group acts as an electrophile in:

- Knorr pyrrole synthesis (with β-ketoesters/amines) .

- Ugi reactions (with isocyanides and carboxylic acids) to generate diverse heterocycles .

- Optimization :

- Use Lewis acids (e.g., Sc(OTf)₃) to activate the formyl group for nucleophilic attack .

- Solvent polarity (acetonitrile > DCM) enhances MCR efficiency by stabilizing transition states .

Q. What analytical methods are used to address discrepancies in crystallographic vs. computational structural data?

- Methodological Answer :

- Crystallographic refinement : Use SHELXL for high-resolution data, but validate with DFT calculations (B3LYP/6-31G*) to reconcile bond-length mismatches .

- Dynamic NMR : Detect conformational flexibility (e.g., rotation of the tert-butyl group) that may explain data contradictions .

Methodological Notes

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.